molecular formula C31H36I6N6O13 B137722 Iofratol CAS No. 141660-63-1

Iofratol

Cat. No. B137722
CAS RN: 141660-63-1
M. Wt: 1462.1 g/mol
InChI Key: NNZBBKHCMKTQJQ-UWVGGRQHSA-N
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Description

Molecular Structure Analysis

Iofratol has a complex molecular structure. It contains a total of 93 bonds, including 57 non-H bonds, 18 multiple bonds, 18 rotatable bonds, 6 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 secondary amides (aliphatic), 4 secondary amides (aromatic), 7 hydroxyl groups, 4 primary alcohols, and 3 .

Scientific Research Applications

Chromatographic Analysis

Iofratol is evaluated as a potential X-ray contrast medium, specifically for angiography and myelography. A study outlines a high-performance liquid chromatographic (HPLC) method to assay iofratol in rat and human plasma and urine samples. This method involves reversed-phase chromatographic separation of iofratol and an internal standard, with detection by UV absorption. This technique is significant in determining the presence and concentration of iofratol in biological fluids, showcasing its application in pharmacokinetic studies and medical diagnostics (Arbughi et al., 1997).

Public Health Policy

While not directly related to iofratol, a study on the application of scientific research to health policy, particularly in the context of iodine deficiency in Peru, exemplifies the broader impact of medical research in shaping health policies and programs. This research highlights the critical role of scientific findings in addressing public health issues, a principle that could be applicable to the use of contrast agents like iofratol in healthcare systems (Pretell, 2017).

Broad Implications in Biomedical Research

Although not specific to iofratol, there are studies addressing general principles and challenges in biomedical research that could be relevant. These include discussions on the ethical considerations in research involving animal models, the importance of gender bias in biomedical research, and the systemic issues related to biomedical research progression, which are essential considerations in any research including those involving contrast agents like iofratol (Beauchamp, Ferdowsian, & Gluck, 2012); (Wald & Wu, 2010); (Greener, 2009).

properties

IUPAC Name

3-N-(1,3-dihydroxypropan-2-yl)-1-N-[3-[[3-(1,3-dihydroxypropan-2-ylcarbamoyl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzoyl]amino]-2-hydroxypropyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36I6N6O13/c1-9(48)26(51)42-24-20(34)14(18(32)16(22(24)36)30(55)40-11(5-44)6-45)28(53)38-3-13(50)4-39-29(54)15-19(33)17(31(56)41-12(7-46)8-47)23(37)25(21(15)35)43-27(52)10(2)49/h9-13,44-50H,3-8H2,1-2H3,(H,38,53)(H,39,54)(H,40,55)(H,41,56)(H,42,51)(H,43,52)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZBBKHCMKTQJQ-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NCC(CNC(=O)C2=C(C(=C(C(=C2I)NC(=O)C(C)O)I)C(=O)NC(CO)CO)I)O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NCC(CNC(=O)C2=C(C(=C(C(=C2I)NC(=O)[C@H](C)O)I)C(=O)NC(CO)CO)I)O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36I6N6O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1462.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iofratol

CAS RN

141660-63-1
Record name Iofratol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141660-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iofratol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141660631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IOFRATOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/016B407G6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.